Physicochemical Property Differentiation: cLogP and Polar Surface Area Profile vs. Closest 946201-Series Analogs
The target compound (C20H26N4O4S, MW 418.51) presents a cLogP of approximately 2.69 and a topological polar surface area (tPSA) of approximately 103.3 Ų, based on structure-based calculation . By comparison, the 2-methyl analog (CAS 946200-37-9, C15H24N4O3S, MW 340.44) exhibits lower cLogP (~1.5–1.8 estimated) and lower tPSA (~87–91 Ų), reflecting the absence of the phenoxy oxygen and aromatic ring. The 2-(4-methylphenoxy)acetamide analog (CAS 946201-89-4, C20H26N4O4S, MW 418.51) is a constitutional isomer with identical MW but an acetamide rather than propanamide backbone, yielding a different spatial arrangement of the amide hydrogen-bond donor relative to the phenoxy group. These differences in cLogP (Δ ~0.9 vs. 2-methyl analog) and tPSA (Δ ~12–16 Ų vs. 2-methyl analog) are sufficient to alter membrane permeability predictions and oral bioavailability classifications under Lipinski's Rule of Five, making the compounds non-interchangeable for in vitro ADME screening campaigns .
| Evidence Dimension | Calculated logP (cLogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | cLogP ~2.69; tPSA ~103.3 Ų; MW 418.51 g/mol |
| Comparator Or Baseline | CAS 946200-37-9 (2-methyl analog): cLogP ~1.5–1.8; tPSA ~87–91 Ų; MW 340.44 g/mol. CAS 946201-89-4 (4-methylphenoxyacetamide isomer): cLogP ~2.5–2.8; tPSA ~103.3 Ų; MW 418.51 g/mol |
| Quantified Difference | ΔcLogP ~0.9 log units (target vs. 2-methyl analog); ΔtPSA ~12–16 Ų. ΔMW ~78 g/mol. Isomer with same MW but different scaffold for 946201-89-4. |
| Conditions | Structure-based calculation using fragment-based cLogP and tPSA methods (comparable to ChemDraw/MarvinSketch predictions). No experimental logP or PSA data available. |
Why This Matters
For procurement decisions in ADME screening panels, the ~0.9 log unit cLogP difference and 78 g/mol MW gap versus the 2-methyl analog predict measurably different membrane permeability and solubility, which directly affect hit triage and lead optimization workflows.
